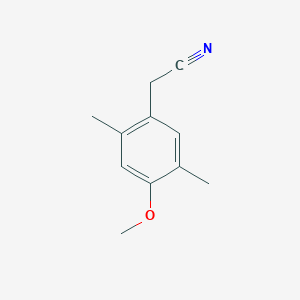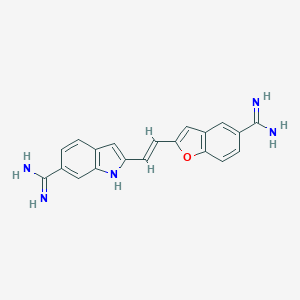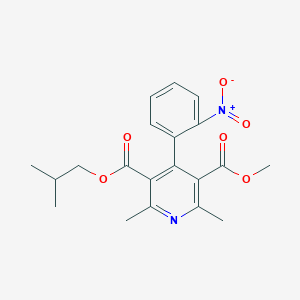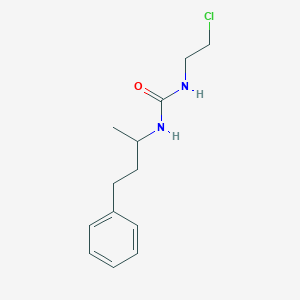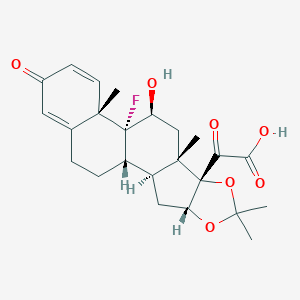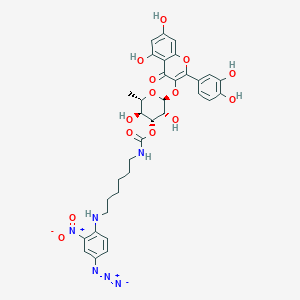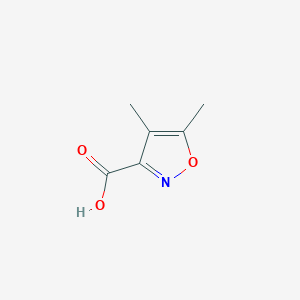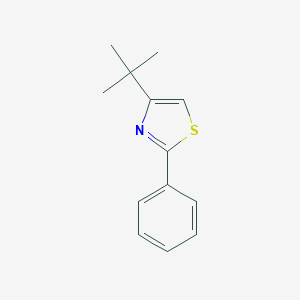
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- is a heterocyclic organic compound with the molecular formula C14H15NS. It is a member of the thiazole family, which is known for its diverse biological activities and pharmacological properties. Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- has been extensively studied for its potential applications in the field of medicinal chemistry, drug discovery, and chemical biology.
Wirkmechanismus
The mechanism of action of thiazole, 4-(1,1-dimethylethyl)-2-phenyl- is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target cells. For example, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- derivatives have been reported to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and cell differentiation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- derivatives have also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- has been reported to exhibit antimicrobial and antifungal activity by disrupting the cell membrane of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives have several advantages for lab experiments. They are relatively easy to synthesize and can be modified through various functionalization reactions to obtain derivatives with specific biological activities. Furthermore, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- derivatives have been shown to exhibit high potency and selectivity against specific targets, making them attractive candidates for drug development. However, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives can also have limitations, such as poor solubility, toxicity, and low bioavailability, which can affect their efficacy in vivo.
Zukünftige Richtungen
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives have great potential for future research and development. One possible direction is the development of thiazole-based HDAC inhibitors as anticancer agents. Another direction is the development of thiazole-based compounds as anti-inflammatory agents for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- derivatives can be further modified to improve their pharmacokinetic properties, such as solubility and bioavailability, for better efficacy in vivo. Overall, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives hold great promise for the development of novel drugs targeting various diseases.
Synthesemethoden
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- can be synthesized by various methods, including condensation reactions and cyclization reactions. One of the most commonly used methods for the synthesis of thiazoles is the Hantzsch reaction, which involves the condensation of a ketone, an aldehyde, and a thiol in the presence of a catalyst such as ammonium acetate. The resulting thiazole can be further modified through various functionalization reactions to obtain derivatives with specific biological activities.
Wissenschaftliche Forschungsanwendungen
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives have been used as lead compounds for the development of novel drugs targeting various diseases, including cancer, Alzheimer's disease, and infectious diseases.
Eigenschaften
CAS-Nummer |
19960-63-5 |
|---|---|
Produktname |
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- |
Molekularformel |
C13H15NS |
Molekulargewicht |
217.33 g/mol |
IUPAC-Name |
4-tert-butyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C13H15NS/c1-13(2,3)11-9-15-12(14-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI-Schlüssel |
ONZGPCUGXQHYAI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



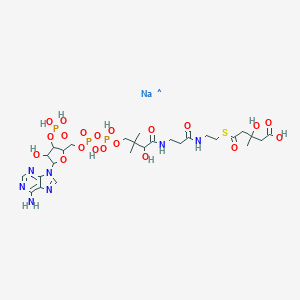
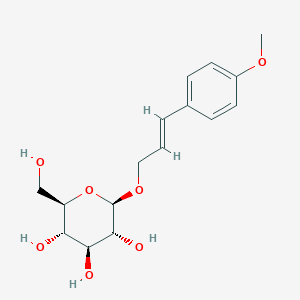
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)
![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)
